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Compound of Interest

Compound Name: Pyridine-2-carboxylic anhydride

Cat. No.: B102562 Get Quote

Disclaimer: Direct experimental spectroscopic data for pyridine-2-carboxylic anhydride is not

readily available in public databases. This guide utilizes data from a closely related structural

analog, 2,3-pyridinedicarboxylic anhydride (also known as quinolinic anhydride), to provide an

inferred spectroscopic profile. The data presented herein should be considered as a reference

and may not be fully representative of pyridine-2-carboxylic anhydride.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-

pyridinedicarboxylic anhydride, serving as a valuable resource for researchers, scientists, and

professionals in drug development. The document details Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental

protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 2,3-pyridinedicarboxylic anhydride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.15 dd 1.8, 4.9 H-6

8.65 dd 1.8, 7.8 H-4

7.95 dd 4.9, 7.8 H-5

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift (δ) ppm Assignment

161.5 C=O

159.8 C=O

155.2 C-6

149.1 C-2

139.6 C-4

128.5 C-5

124.3 C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride
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Wavenumber (cm⁻¹) Intensity Assignment

~1850 Strong Asymmetric C=O Stretch

~1780 Strong Symmetric C=O Stretch

~1300 - 1200 Strong C-O-C Stretch

~1600 - 1450 Medium Aromatic C=C Bending

~900 - 700 Medium-Strong C-H Bending (out-of-plane)

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol

mull).

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,3-Pyridinedicarboxylic Anhydride

m/z Relative Intensity (%) Assignment

149 100 [M]⁺ (Molecular Ion)

105 ~60 [M - CO₂]⁺

77 ~40 [C₅H₃N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2,3-pyridinedicarboxylic anhydride (5-10 mg) is dissolved in

approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then

transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer,

typically operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak

of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak of

DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2,3-pyridinedicarboxylic anhydride is ground with about 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition:

A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: An Electron Ionization (EI) mass spectrometer is used for the analysis.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe

or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally

stable.

Ionization and Analysis:

Ionization Energy: A standard electron energy of 70 eV is used to ionize the sample

molecules.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

Caption: A flowchart illustrating the general workflow from sample preparation to data

acquisition and structural elucidation in spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of Pyridine-2-carboxylic
Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102562#pyridine-2-carboxylic-anhydride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b102562#pyridine-2-carboxylic-anhydride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b102562#pyridine-2-carboxylic-anhydride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b102562#pyridine-2-carboxylic-anhydride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b102562#pyridine-2-carboxylic-anhydride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102562?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

